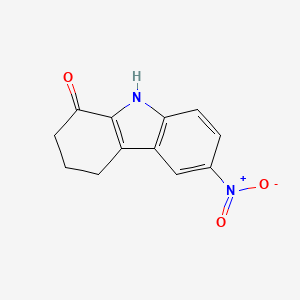
6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one
説明
Synthesis Analysis
The synthesis of nitro-substituted compounds, including those related to carbazole frameworks, often involves nitration reactions that introduce nitro groups into the molecule. These reactions can be intricate, requiring specific conditions to achieve the desired nitration pattern without causing undesired reactions or degradation of the carbazole nucleus. For example, studies have developed methods for synthesizing nitro-substituted dioxotetrahydrodioxapyrenes and related compounds, highlighting the complexity and the careful control needed during synthesis to obtain specific nitro derivatives of carbazole-containing polymers (Andrievskii et al., 1985).
Molecular Structure Analysis
Molecular structure analysis of nitro-substituted carbazoles involves determining how the nitro group's addition affects the molecule's overall structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are commonly used to elucidate these structures. These analyses reveal the orientation of the nitro group relative to the carbazole core and how this substitution influences the molecule's electronic and spatial configuration (Kautny & Stöger, 2013).
Chemical Reactions and Properties
Nitro-substituted carbazoles participate in various chemical reactions, leveraging the reactivity of the nitro group. These reactions include reductions to amine derivatives, participation in coupling reactions, and serving as intermediates in the synthesis of more complex molecules. The presence of a nitro group significantly alters the chemical behavior of the carbazole nucleus, making it a versatile intermediate in organic synthesis (Zhang, Zhou, & Yang, 1995).
Physical Properties Analysis
The physical properties of nitro-substituted carbazoles, such as solubility, melting points, and crystalline structure, can be significantly different from those of the parent carbazole. These properties are crucial for understanding the material's behavior in various applications, including its stability, compatibility with other materials, and suitability for specific uses (Kubicki, Prukała, & Marciniec, 2007).
Chemical Properties Analysis
The chemical properties of nitro-substituted carbazoles, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the presence and position of the nitro group. These properties determine how these compounds interact in chemical reactions, their role as intermediates, and their potential applications in synthesizing other chemical entities (Vasiliev et al., 2001).
科学的研究の応用
Anticancer Activity
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives have shown potential in anticancer applications. A study synthesized various derivatives of this compound and evaluated their anticancer activity against A-549 cell lines using an MTT assay. Among these, specific derivatives exhibited significant activity at varying concentrations, highlighting their potential as anticancer agents (Chaudhary & Chaudhary, 2016).
Photophysics and Fluorophores
The compound's derivatives have been utilized in studying photophysics. Two new fluorophores derived from 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one showed sensitivity to solvent polarity, particularly in their excited state. This research is valuable for understanding intermolecular interactions and could have implications in developing new materials with specific optical properties (Ghosh, Mitra, Saha, & Basu, 2013).
Nitration Processes and Synthesis
Studies on nitration processes in the carbazole series, including compounds like 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one, have been conducted to understand their synthesis and structural behavior. These insights are crucial for developing new synthetic methods and applications in various fields, including material science and pharmaceuticals (Andrievskii et al., 1985); (Kyzioł & Daszkiewicz, 1984).
Electrophotographic Layers
The synthesis of nitro-substituted derivatives, including the 6-nitro variant, has been explored for their use in electrophotographic layers based on carbazole-containing polymers. These studies contribute to the development of new materials for imaging and printing technologies (Andrievskii et al., 1985).
Photosynthesis Inhibition
Derivatives of 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one have been investigated for their ability to inhibit photosynthesis, particularly as potential herbicides. By affecting the photosystem II, these compounds demonstrate a capability to reduce the growth of certain weeds, offering a new approach to agricultural herbicides (Souza et al., 2020).
特性
IUPAC Name |
6-nitro-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-3-1-2-8-9-6-7(14(16)17)4-5-10(9)13-12(8)11/h4-6,13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGBOPXIUNFOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4aR*,8aR*)-2-[3-(dimethylamino)benzoyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5648600.png)
![2-[rel-(3S,4R)-4-amino-1-(3,5-dichloro-4-methylbenzoyl)-3-pyrrolidinyl]ethanol hydrochloride](/img/structure/B5648623.png)

![5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)
![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)
![2-propyl-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5648659.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinamine](/img/structure/B5648667.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5648670.png)
![3-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-pyrrolidin-1-ylbenzamide](/img/structure/B5648672.png)
![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine](/img/structure/B5648688.png)
![3-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5648692.png)
![1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)